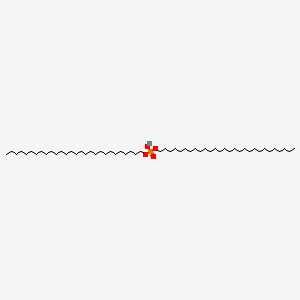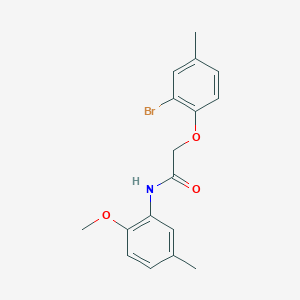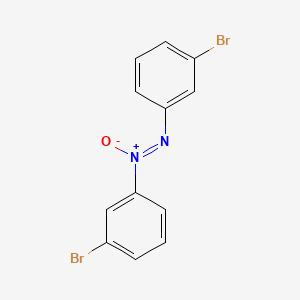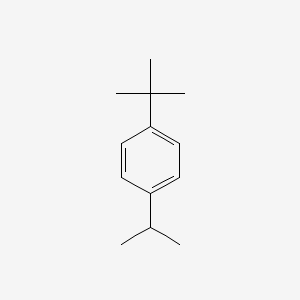![molecular formula C19H17FN2O4 B14163380 N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan CAS No. 929248-88-4](/img/structure/B14163380.png)
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is a synthetic derivative of the amino acid tryptophan. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a fluorine atom at the 4-position of the indole ring. The benzyloxycarbonyl group is commonly used in organic synthesis to protect amine groups during chemical reactions, while the fluorine atom can influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-tryptophan is protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate. This reaction is carried out at room temperature to yield the protected intermediate.
Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan can undergo various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions
Hydrogenation: Pd/C, H₂ gas
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products
Deprotected Amines: Removal of the Cbz group yields 4-fluoro-L-tryptophan.
Substituted Derivatives: Nucleophilic substitution results in various substituted tryptophan derivatives.
Oxidized and Reduced Products: Oxidation and reduction yield indole-2,3-dione and indoline derivatives, respectively.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in studies of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The fluorine atom can enhance binding affinity and specificity to target proteins or enzymes. The compound’s effects are mediated through pathways involving indole derivatives and fluorinated compounds.
類似化合物との比較
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-tryptophan: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Fluoro-L-tryptophan: Lacks the benzyloxycarbonyl group, making it more reactive and less selective in certain reactions.
N-[(Benzyloxy)carbonyl]-L-proline: Contains a different amino acid backbone, leading to distinct chemical properties and applications.
Uniqueness
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is unique due to the combination of the benzyloxycarbonyl protecting group and the fluorine atom. This dual modification provides enhanced stability, selectivity, and reactivity, making it a valuable tool in synthetic chemistry and biomedical research.
特性
CAS番号 |
929248-88-4 |
|---|---|
分子式 |
C19H17FN2O4 |
分子量 |
356.3 g/mol |
IUPAC名 |
(2S)-3-(4-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-14-7-4-8-15-17(14)13(10-21-15)9-16(18(23)24)22-19(25)26-11-12-5-2-1-3-6-12/h1-8,10,16,21H,9,11H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
InChIキー |
MJZVIXVJHBOSOE-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)


